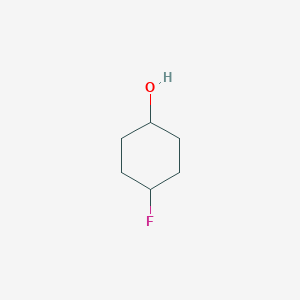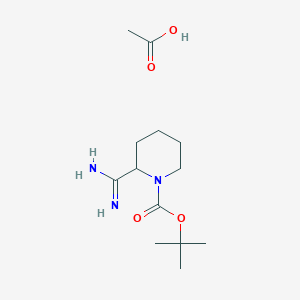![molecular formula C20H25N7O B2431160 3-((1-(1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pipéridin-4-yl)méthoxy)-5,6,7,8-tétrahydrocinnoline CAS No. 2320215-55-0](/img/structure/B2431160.png)
3-((1-(1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pipéridin-4-yl)méthoxy)-5,6,7,8-tétrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocycle and is a key structural motif in many biologically active compounds . The pyrazolo[3,4-d]pyrimidine core is attached to a piperidine ring and a tetrahydrocinnoline group through a methoxy bridge.
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the tetrahydrocinnoline is a bicyclic structure with one aromatic ring and one saturated six-membered ring.Applications De Recherche Scientifique
- Application: Des chercheurs ont étudié son potentiel en tant qu'agent anticancéreux. Des études in vitro ont exploré ses effets cytotoxiques sur les cellules cancéreuses, et il pourrait servir de composé principal pour le développement de médicaments futurs .
- Citation:
- Application: Le composé a été utilisé comme réactif pour la synthèse d'aminothiazoles, qui sont des modulateurs potentiels de la γ-sécrétase .
- Citation:
- Application: Des chercheurs ont exploré ce composé comme un inhibiteur potentiel de JAK2. Sa structure suggère une activité contre la kinase JAK2 .
- Citation:
- Application: Les dérivés du composé ont été étudiés comme inhibiteurs de ces voies, impactant potentiellement la fibrose, l'inflammation et la réparation tissulaire .
- Citation:
- Application: Des études de docking moléculaire in silico ont exploré les dérivés du composé comme des agents antimicrobiens potentiels .
- Citation:
- Application: Des chercheurs ont utilisé des 1H-pyrazolo[3,4-b]pyridines (y compris ce composé) pour une large gamme de cibles biologiques. Leurs structures diverses offrent une polyvalence dans la conception de médicaments .
- Citation:
Recherche anticancéreuse
Modulation de la γ-sécrétase
Inhibition de JAK2 pour les troubles myéloprolifératifs
Inhibition de TGF-β1 et de la signalisation active A
Agents antimicrobiens
Cibles biologiques
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs. Inhibition of CDK2 can halt the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. This action results in the halting of the cell cycle, specifically at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is a key player in the progression of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a hallmark .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells can help to control the growth and spread of tumors .
Propriétés
IUPAC Name |
3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-26-19-16(11-23-26)20(22-13-21-19)27-8-6-14(7-9-27)12-28-18-10-15-4-2-3-5-17(15)24-25-18/h10-11,13-14H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJKRWDCYVQJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2431077.png)
![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)
![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)
![5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2431085.png)



![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)


![1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B2431098.png)
![N-(3,5-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2431099.png)
